molecular formula C18H18N2O2S B7689104 N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)thiophene-2-carboxamide

N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B7689104
M. Wt: 326.4 g/mol
InChI Key: DXDHOWYVCDFNTM-UHFFFAOYSA-N
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Description

The compound “N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups, including an amide, a thiophene ring, and a quinoline ring . These functional groups suggest that the compound may have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve condensation reactions . For example, thiophene derivatives can be synthesized through heterocyclization of various substrates .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The thiophene and quinoline rings are aromatic and likely contribute to the stability of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The amide group might undergo hydrolysis or condensation reactions, while the thiophene and quinoline rings might participate in electrophilic aromatic substitution reactions .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of similar thiophene and quinoline derivatives . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis.

Properties

IUPAC Name

N-ethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-3-20(18(22)16-5-4-8-23-16)11-14-10-13-7-6-12(2)9-15(13)19-17(14)21/h4-10H,3,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDHOWYVCDFNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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